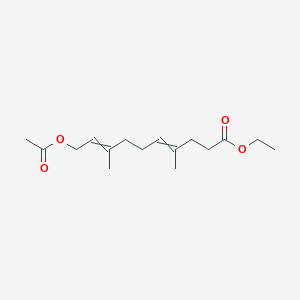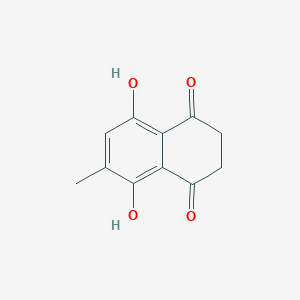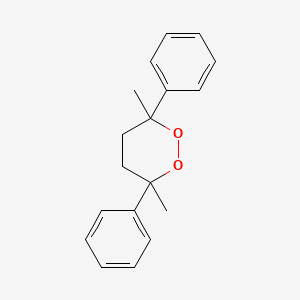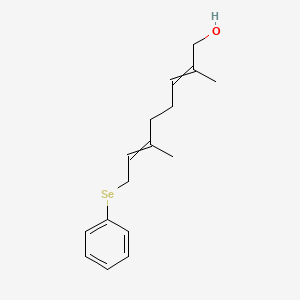![molecular formula C8H15NO B14400452 2-[(Dimethylamino)methylidene]-3-methylbutanal CAS No. 87234-38-6](/img/structure/B14400452.png)
2-[(Dimethylamino)methylidene]-3-methylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylidene]-3-methylbutanal is an organic compound with a unique structure that includes a dimethylamino group and a methylidene group attached to a butanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-3-methylbutanal typically involves the reaction of a suitable aldehyde with dimethylamine under specific conditions. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylamino group . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality. The scalability of the synthesis process is an important consideration for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylidene]-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions . Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylidene]-3-methylbutanal has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methylidene]-3-methylbutanal involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group acts as an electron-donating group, enhancing the compound’s reactivity in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound shares a similar structure with a dimethylamino group and a methylidene group attached to a diketone backbone.
(E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds have a similar dimethylamino group and are used in various organic synthesis applications.
Uniqueness
2-[(Dimethylamino)methylidene]-3-methylbutanal is unique due to its specific structural features and reactivity profile. The presence of both a dimethylamino group and a methylidene group provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
87234-38-6 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2-(dimethylaminomethylidene)-3-methylbutanal |
InChI |
InChI=1S/C8H15NO/c1-7(2)8(6-10)5-9(3)4/h5-7H,1-4H3 |
Clave InChI |
VLALSWVWEXSVDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=CN(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
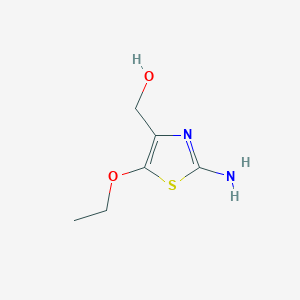

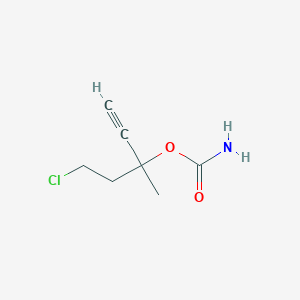
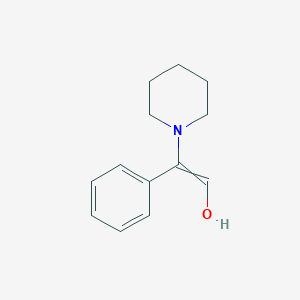
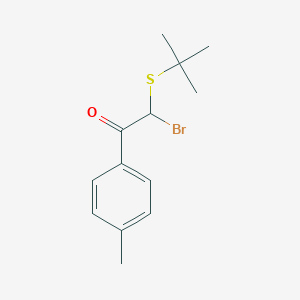
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)

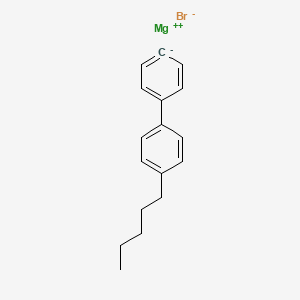
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
